N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, sulfonyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with furfurylamine under microwave-assisted conditions in the presence of coupling reagents such as DMT/NMM/TsO− or EDC.
Synthesis of the thiophene-2-carboxamide core: This involves the reaction of thiophene-2-carboxylic acid with an appropriate amine under suitable conditions.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the thiophene-2-carboxamide core using a suitable coupling reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its biological activities.
N-(furan-2-ylmethyl)furan-2-carboxamide: This compound is structurally similar and can be synthesized under similar conditions.
Uniqueness
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVOIHZWBXQUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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